Cas no 197904-11-3 (Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate)

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is a chiral cyclopentane derivative featuring both an amino and ester functional group. Its stereochemically defined (1S,2R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive compounds. The ethyl ester moiety enhances solubility in organic solvents, facilitating downstream reactions such as hydrolysis or amidation. This compound’s rigid cyclopentane backbone contributes to conformational control, making it useful in designing peptidomimetics or constrained analogs. Its amino group allows for further functionalization, enabling applications in medicinal chemistry and catalysis. The high enantiopurity ensures reproducibility in stereoselective processes, meeting stringent requirements for research and industrial use.
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate structure
197904-11-3 structure
Product Name:Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
CAS No:197904-11-3
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD18651692
CID:117223
PubChem ID:21780834
Update Time:2025-06-11

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
    • (1S,2R)-2-amino-Cyclopentanecarboxylic acid ethyl ester
    • Cyclopentanecarboxylicacid, 2-amino-, ethyl ester, (1S,2R)-
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1S-cis)- (9CI)
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1S-cis)-
    • FCH835631
    • 6619AJ
    • Ethyl(1S,2R)-2-Aminocyclopentanecarboxylate
    • ETHYL (1S,2R)-2-AMINOCYCLOPENTANE-1-CARBOXYLATE
    • 2alpha-Aminocyclopentane-1alpha-carboxylic acid ethyl ester
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1S,2R)-
    • MFCD18651692
    • SCHEMBL6215164
    • AKOS006282754
    • EN300-200933
    • AS-32225
    • Ethyl (1S pound not2R)-2-Aminocyclopentanecarboxylate
    • 197904-11-3
    • Cyclopentanecarboxylic acid,2-amino-,ethyl ester,(1s-cis)-(9ci)
    • XHA90411
    • DB-361864
    • MDL: MFCD18651692
    • Inchi: 1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
    • InChI Key: AGCJYTRMZBPEEO-NKWVEPMBSA-N
    • SMILES: O(CC)C([C@H]1CCC[C@H]1N)=O

Computed Properties

  • Exact Mass: 157.11000
  • Monoisotopic Mass: 157.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 213.4±33.0℃/760mmHg
  • Flash Point: 82.5±22.9 °C
  • PSA: 52.32000
  • LogP: 1.37720
  • Vapor Pressure: No data available

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Security Information

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Pricemore >>

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Ethyl (1S,2R)-2-aminocyclopentanecarboxylate; .
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Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Production Method

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:197904-11-3)Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
Order Number:A880006
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:02
Price ($):361.0
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Additional information on Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate (CAS No. 197904-11-3): A Comprehensive Overview

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate (CAS No. 197904-11-3) is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in the development of novel therapeutic agents.

The (1S,2R)-configuration of this compound is crucial for its biological activity and selectivity. The chiral centers at the 1 and 2 positions of the cyclopentane ring contribute to its stereochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the ethyl ester group adds further versatility to its chemical reactivity and solubility profiles.

Recent studies have highlighted the importance of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate in the development of drugs targeting neurological disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a building block for synthesizing analogs with potent neuroprotective properties. These analogs have shown promise in preclinical models of Parkinson's disease and Alzheimer's disease, suggesting potential therapeutic applications.

In addition to its role in drug discovery, Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate has been explored for its use in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as enhanced stability and reduced susceptibility to enzymatic degradation. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the successful synthesis of several peptidomimetic compounds using this chiral intermediate, which exhibited selective binding to G protein-coupled receptors (GPCRs) and showed potential as lead compounds for drug development.

The synthetic route to Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate typically involves a multi-step process that includes asymmetric synthesis techniques to ensure the correct stereochemistry. One common approach involves the use of chiral catalysts or auxiliaries to achieve high enantioselectivity during key transformations. For example, a 2021 publication in Tetrahedron Asymmetry described a highly efficient method for synthesizing this compound using a chiral phosphoric acid catalyst, which provided excellent yields and enantiomeric excesses.

The physical and chemical properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate have been extensively characterized. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. Its molecular weight is approximately 165.2 g/mol, and it has a molecular formula of C8H15NO3.

In terms of safety and handling, Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to prevent exposure through inhalation or skin contact.

The future prospects for Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate are promising. Ongoing research is focused on optimizing its synthetic routes to improve yield and scalability for industrial applications. Additionally, efforts are being made to explore its potential as a scaffold for developing new classes of drugs with enhanced therapeutic profiles.

In conclusion, Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate (CAS No. 197904-11-3) is a versatile chiral compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activity make it an important intermediate in the synthesis of bioactive molecules with diverse applications in medicine.

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Amadis Chemical Company Limited
(CAS:197904-11-3)Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
A880006
Purity:99%
Quantity:1g
Price ($):361.0
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